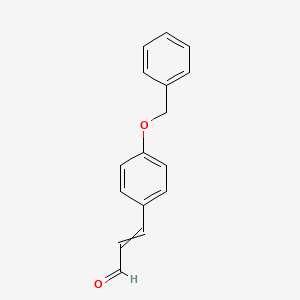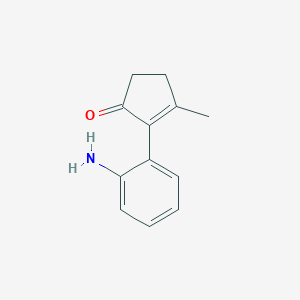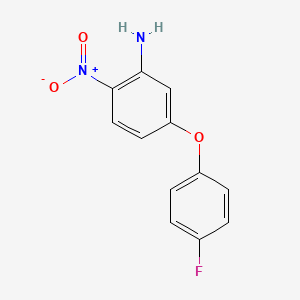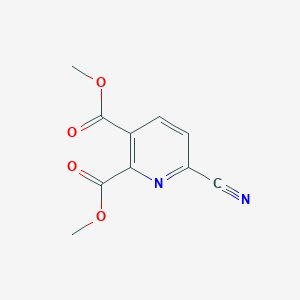
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused ring system with nitrogen atoms, making it a valuable scaffold for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-aminopyridine derivatives can be reacted with Meldrum’s acid, followed by condensation reactions . Microwave-assisted synthesis and solvent-free reactions have also been explored to enhance yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce fully saturated derivatives .
Aplicaciones Científicas De Investigación
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine, 5,6,7,8-tetrahydro-: Another naphthyridine derivative with similar structural features.
5,6,7,8-Tetrahydro-2-naphthylamine: Shares the tetrahydronaphthalene core but differs in functional groups.
3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl: A thieno-naphthyridine derivative with distinct biological activities.
Uniqueness
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine stands out due to its unique combination of structural features and biological activities. Its trimethyl substitution pattern and specific ring fusion contribute to its distinct chemical reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-11(2)7-14(3)6-8-4-9(12)5-13-10(8)11/h4-5H,6-7,12H2,1-3H3 |
Clave InChI |
STSSNAJAHISCHX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC2=C1N=CC(=C2)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(2-Methoxyethoxy)-ethyl]-hydrazine](/img/structure/B8646040.png)








